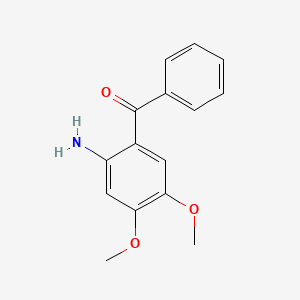(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone
CAS No.: 39996-22-0
Cat. No.: VC5903209
Molecular Formula: C15H15NO3
Molecular Weight: 257.289
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39996-22-0 |
|---|---|
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.289 |
| IUPAC Name | (2-amino-4,5-dimethoxyphenyl)-phenylmethanone |
| Standard InChI | InChI=1S/C15H15NO3/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3 |
| Standard InChI Key | WNMYELHTHAILAM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)N)OC |
Introduction
Structural and Molecular Characteristics
(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone features a central ketone group bridging two aromatic rings: a phenyl group and a 2-amino-4,5-dimethoxyphenyl moiety. The molecular formula is C₁₅H₁₅NO₃, with a molecular weight of 257.29 g/mol. The amino group at the 2-position and methoxy groups at the 4- and 5-positions on one phenyl ring create a sterically hindered environment, while the unsubstituted phenyl ring contributes to planar symmetry.
Key structural features include:
-
Electron-donating groups: The amino (-NH₂) and methoxy (-OCH₃) groups enhance electron density on the dimethoxyphenyl ring, influencing nucleophilic substitution and redox reactivity .
-
Conjugation effects: The ketone group facilitates conjugation between the two aromatic systems, potentially stabilizing charge-transfer interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone can be inferred from methods used for analogous compounds. A plausible route involves:
-
Friedel-Crafts Acylation: Reacting 2-amino-4,5-dimethoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane .
-
Grignard Reaction: Treating 2-amino-4,5-dimethoxybenzaldehyde with phenylmagnesium bromide, followed by oxidation of the resulting alcohol to the ketone .
Key parameters for optimization include:
Industrial-Scale Production
Industrial synthesis would require modifications for scalability:
-
Continuous flow reactors to improve heat dissipation and yield.
-
Green chemistry principles: Substituting hazardous solvents (e.g., dichloromethane) with ionic liquids or supercritical CO₂ .
Chemical Reactivity and Reaction Pathways
Oxidation and Reduction
-
Oxidation: The ketone group is resistant to further oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H₂SO₄) may cleave the aromatic rings, yielding dicarboxylic acids .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, while preserving the amino and methoxy groups .
Substitution Reactions
-
Electrophilic substitution: The amino group directs electrophiles to the para position on the dimethoxyphenyl ring, enabling nitration or sulfonation .
-
Nucleophilic substitution: Methoxy groups can be demethylated using BBr₃ to yield phenolic derivatives .
Applications in Scientific Research
Medicinal Chemistry
-
Antimicrobial activity: Analogous compounds exhibit moderate inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) .
-
Kinase inhibition: The planar structure allows interaction with ATP-binding pockets in kinases, suggesting potential as a cancer therapeutic .
Materials Science
-
Luminescent materials: Conjugation between aromatic systems enables applications in organic light-emitting diodes (OLEDs) .
-
Coordination chemistry: The amino and ketone groups can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) .
Comparative Analysis with Structural Analogs
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume